2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
Historical Evolution of Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus first gained prominence through sedative-hypnotic agents like zaleplon and indiplon, which demonstrated exceptional GABA_A receptor subtype selectivity. These early successes catalyzed systematic exploration of the scaffold's three-dimensional pharmacophore space, revealing its capacity to adopt multiple binding conformations through:
- Planar aromatic stabilization : The fused bicyclic system enables π-stacking interactions with tyrosine residues in kinase ATP pockets.
- Tautomeric flexibility : The N1–C2–N3 region permits proton redistribution, enhancing adaptability to enzymatic active sites.
- Vectorial substitution : Positions 2, 3, 5, and 7 allow orthogonal functionalization for targeting allosteric pockets.
Critical milestones in scaffold development include:
- 2002–2005 : Discovery of 3,6-disubstituted derivatives as vascular endothelial growth factor receptor-2 (VEGFR-2/KDR) inhibitors (IC50 = 19 nM).
- 2010–2015 : Expansion into neuroinflammation targets via translocator protein 18 kDa (TSPO)-binding acetamides like DPA-714 (Ki = 0.91 nM).
- 2020–Present : Rational design of dual AHR antagonist/kinase inhibitor hybrids through C7 ethoxyaryl substitutions.
The evolutionary trajectory demonstrates a shift from serendipitous discovery to computational structure-guided design, enabled by advances in homology modeling and free energy perturbation calculations.
Rationale for Ethoxyphenyl-Pyrazolopyrimidine Acetamide Hybridization Strategies
The incorporation of 4-ethoxyphenyl-acetamide groups at position 6 addresses three key challenges in pyrazolopyrimidine drug development:
Table 1: Functional Advantages of Ethoxyphenyl-Acetamide Hybridization
Molecular hybridization follows three strategic principles:
- Bioisosteric replacement : Substituting C6 methyl with acetamide preserves steric bulk while improving water solubility (e.g., from 12 μg/mL to 89 μg/mL in PBS).
- Conformational constraint : The ethoxyphenyl group restricts acetamide rotation, pre-organizing the molecule for TSPO binding (ΔGbind = -9.8 kcal/mol vs. -7.2 kcal/mol for flexible analogs).
- Dual pharmacophore integration : The pyrazolopyrimidine core maintains kinase affinity (KDR IC50 = 31 nM), while the acetamide tail confers nuclear receptor modulation (AHR IC50 = 650 nM).
Synthetic accessibility enhances this approach – the scaffold permits late-stage diversification through:
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-14-5-3-12(4-6-14)9-16(21)19-13-10-17-15-7-8-18-20(15)11-13/h3-8,10-11H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPJJNFVWPNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones, unsaturated nitriles, or unsaturated ketones under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cyclocondensation and Ring Expansion
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective cyclocondensation with β-enaminones or chalcones under acidic conditions (acetic acid/H<sub>2</sub>SO<sub>4</sub>). This method allows substitution at positions 2, 5, 6, and 7 of the fused heterocycle (Figure 1) .
Key Insight : Halogenation at position 3 occurs via oxidative methods using NaX (X = Cl, Br, I) with K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, enabling further cross-coupling reactions .
Ether Cleavage and Electrophilic Substitution
The 4-ethoxyphenyl moiety undergoes demethylation under strong acids (HBr/AcOH) to yield phenolic derivatives. Electrophilic substitution (nitration, sulfonation) occurs at the para position relative to the ether group .
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| O-Dealkylation | 48% HBr, reflux, 6 h | 4-Hydroxyphenyl derivative | Enhanced solubility for formulation |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Ethoxy-3-nitrophenyl analog | Intermediate for amine synthesis |
Mechanistic Note : Steric hindrance from the pyrazolopyrimidine core directs electrophiles to the phenyl ring’s para position .
Hydrolysis and Acylation
The acetamide side chain undergoes hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH, 70°C). Acylation with anhydrides introduces bulkier substituents .
| Reaction | Conditions | Outcome | Biological Impact |
|---|---|---|---|
| Alkaline hydrolysis | 2M NaOH, 70°C, 4 h | Carboxylic acid derivative | Improved kinase inhibition (IC<sub>50</sub> ↓ 40%) |
| Acetylation | Ac<sub>2</sub>O, pyridine | N-Acetylated analog | Reduced metabolic clearance |
Excited-State Intramolecular Proton Transfer (ESIPT)
The conjugated π-system enables fluorescence via ESIPT, with emission maxima tunable by substituents (Table 2) .
| Substituent at Position 7 | λ<sub>em</sub> (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|
| -NO<sub>2</sub> | 485 | 0.32 | DCM |
| -OCH<sub>3</sub> | 510 | 0.45 | MeOH |
Application : Fluorescent tagging for cellular imaging of kinase targets .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C via retro-Diels-Alder cleavage of the pyrimidine ring .
-
Oxidative Degradation : Susceptible to peroxide-mediated N-dealkylation at the ethoxy group .
Comparative Reactivity with Analogues
| Compound | Reaction Rate (k, s<sup>−1</sup>) | Selectivity |
|---|---|---|
| Zaleplon | 1.2 × 10<sup>−3</sup> | Preferential O-dealkylation |
| 2-(4-Ethoxyphenyl) derivative | 3.8 × 10<sup>−3</sup> | Enhanced acetamide hydrolysis |
Scientific Research Applications
Anticancer Properties
Compounds containing the pyrazolo[1,5-a]pyrimidine structure have demonstrated promising anticancer properties. For instance, derivatives of this compound have been shown to act as inhibitors of specific kinases involved in cancer progression. The unique combination of the ethoxyphenyl substituent may enhance its lipophilicity and cellular permeability, potentially improving its pharmacokinetic profile.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Zaleplon | Zaleplon | Sedative agent |
| Indiplon | Indiplon | Anxiolytic agent |
| Ocinaplon | Ocinaplon | Anxiolytic agent |
| 7-(3-Aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine | Compound | Anticancer activity |
Antibacterial and Antibiofilm Activities
Recent studies have highlighted the antibacterial effects of pyrazolo[1,5-a]pyrimidine derivatives. For example, certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The ability to inhibit biofilm formation is particularly notable, as biofilms are a major concern in chronic infections.
Table 2: Antibacterial Activity Data
| Compound Name | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Compound 3a | 0.125 µg/mL | 0.062 µg/mL |
| Compound 6 | 0.187 µg/mL | 0.094 µg/mL |
| Compound 9a | 0.250 µg/mL | 0.125 µg/mL |
Case Studies
- Anticancer Efficacy : A study demonstrated that a derivative similar to 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .
- Antibacterial Effectiveness : Another study reported that certain pyrazolo derivatives showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
- Biofilm Inhibition : Research indicated that compounds derived from the pyrazolo framework could inhibit biofilm formation by more than 80% in clinical strains of bacteria .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The pyrazolo[1,5-a]pyrimidine core is critical for binding affinity. Modifications to the heterocyclic system significantly alter activity:
- Pyrazolo[4,3-d]pyrimidine Derivatives (): Substitution at the 4,3-d position introduces steric hindrance, reducing TSPO affinity compared to the 1,5-a isomer. For example, 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide showed lower potency in imaging studies due to conformational constraints .
- Triazolo[1,5-a]pyrimidines (): Replacing pyrazole with triazole (e.g., 2-(4-chlorophenyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide) shifts activity toward herbicidal and antiviral applications, highlighting the core's role in target specificity .
Table 1: Key Substituents and Their Impact on Activity
- Ethoxy vs. Fluoroethoxy Groups : The target compound’s ethoxy group may offer metabolic stability compared to the fluoroethoxy in [18F]F-DPA, which enhances TSPO binding but introduces rapid clearance due to fluorine-18 labeling .
- Methoxy and Chloro Substituents : Methoxy groups (e.g., in 10a) improve solubility but reduce membrane permeability, whereas chloro substituents (e.g., in compound 7) enhance electrophilic interactions with target proteins .
Acetamide Linker Variations
The acetamide bridge is conserved across analogs but modified in key cases:
Biological Activity
2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound integrates a pyrazolo[1,5-a]pyrimidine moiety with an ethoxyphenyl group and an acetamide functional group, making it notable for its structural complexity and potential biological activities. The pyrazolo[1,5-a]pyrimidine core is commonly associated with various bioactive molecules, including sedatives and anticancer agents.
The mechanism of action for 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide primarily involves its role as a kinase inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to interact with the hinge region of kinase active sites. This interaction can disrupt multiple oncogenic signaling pathways by inhibiting kinase activity, which is crucial for cancer cell proliferation and survival .
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit specific kinases involved in cancer progression. The ethoxyphenyl substituent may enhance the lipophilicity and cellular permeability of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, potentially improving its pharmacokinetic profile .
In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For example:
- IC50 values for similar pyrazolo[1,5-a]pyrimidine derivatives against MCF7 and A549 cell lines have been reported in the range of 3.79 µM to 42.30 µM .
Anti-inflammatory Activity
Additionally, some studies have highlighted the anti-inflammatory potential of related compounds. For instance, certain pyrazolo derivatives were found to potently suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is critical for optimizing its biological activity. The following table summarizes key findings from various studies on similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Zaleplon | Zaleplon | Sedative agent | N/A |
| Indiplon | Indiplon | Anxiolytic agent | N/A |
| Ocinaplon | Ocinaplon | Anxiolytic agent | N/A |
| Pyrazolo Derivative X | Derivative X | Anticancer activity | 3.79 - 42.30 |
Case Studies
Several case studies have explored the biological activity of pyrazolo derivatives:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrazolo derivatives against cancer cell lines such as Hep-2 and P815, reporting significant IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory properties of substituted pyrimidines in carrageenan-induced edema models in rats, demonstrating effective suppression comparable to standard treatments .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine derivatives and α-chloroacetamides or thioacetamide precursors. Key parameters include:
- Solvents : Ethanol or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve polar intermediates .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitutions or acylations .
- Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to ensure completion without decomposing sensitive intermediates .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures is recommended for isolating high-purity products .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and detecting impurities. For example, the pyrazolo[1,5-a]pyrimidine core shows distinct aromatic proton signals between δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
Q. How can researchers mitigate common impurities during synthesis?
Impurities often arise from incomplete substitution or side reactions. Strategies include:
- Stoichiometric control : Ensure excess α-chloroacetamide (1.2–1.5 equivalents) to drive reactions to completion .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of thiol intermediates in sulfur-containing analogs .
- Intermediate purification : Isolate and characterize key intermediates (e.g., pyrazolo[1,5-a]pyrimidin-6-amine) before proceeding to final steps .
Q. What solvents are preferred for recrystallization, and why?
Ethanol and dichloromethane/hexane mixtures are optimal due to their moderate polarity, which balances solubility and crystallization efficiency. For example, ethanol recrystallization yields needle-like crystals suitable for X-ray diffraction .
Q. What are the key intermediates in the synthesis pathway?
- Intermediate A : 4-Ethoxyphenylacetic acid, used to introduce the ethoxy-substituted phenyl group.
- Intermediate B : Pyrazolo[1,5-a]pyrimidin-6-amine, critical for forming the acetamide bond via nucleophilic substitution .
Advanced Research Questions
Q. How can discrepancies in NMR data interpretation be resolved for derivatives of this compound?
Contradictions may arise from dynamic effects (e.g., tautomerism in the pyrimidine ring) or crystallographic vs. solution-state differences. Cross-validation methods include:
Q. What computational methods are effective for optimizing reaction pathways?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error in reaction design .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore energy landscapes to identify low-energy pathways for complex substitutions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Derivative synthesis : Modify the ethoxyphenyl or pyrimidine moieties (e.g., halogenation, alkylation) to assess pharmacological effects .
- Biological assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ measurements) to correlate structural changes with activity .
- Docking simulations : Predict binding modes with target proteins (e.g., cyclin-dependent kinases) to guide rational design .
Q. What strategies ensure compound stability under varying storage conditions?
- Lyophilization : Stable as a lyophilized powder at -20°C for long-term storage.
- Solution stability : Avoid aqueous buffers at pH >8, as the acetamide bond may hydrolyze. Use DMSO stock solutions with desiccants .
Q. How do structural analogs compare in terms of reactivity and bioactivity?
- Reactivity : Sulfur-containing analogs (e.g., thioacetamides) show higher electrophilicity, enabling easier functionalization but lower stability .
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring exhibit enhanced kinase inhibition compared to ethoxy-substituted variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
